molecular formula C15H11ClINO2 B2982254 N-(4-acetylphenyl)-2-chloro-5-iodobenzamide CAS No. 425649-10-1

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide

Cat. No. B2982254
CAS RN: 425649-10-1
M. Wt: 399.61
InChI Key: NMZTXRMTXTXOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide, commonly known as ACPB, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. ACPB has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Mechanism Of Action

The mechanism of action of ACPB involves the inhibition of CK2 activity by binding to its ATP-binding site. CK2 plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. ACPB has been shown to inhibit CK2 activity in vitro and in vivo and induce cell death in cancer cells.
Biochemical and Physiological Effects:
ACPB has been shown to have potent inhibitory effects on CK2 activity in vitro and in vivo. ACPB has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. ACPB has also been studied for its potential therapeutic applications in inflammation, Alzheimer's disease, and other diseases.

Advantages And Limitations For Lab Experiments

The advantages of using ACPB in lab experiments include its potent inhibitory effects on CK2 activity, its ability to induce apoptosis and inhibit cell proliferation in cancer cells, and its potential therapeutic applications in inflammation, Alzheimer's disease, and other diseases. The limitations of using ACPB in lab experiments include its high cost, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

For the research on ACPB include the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in other diseases, the optimization of the synthesis method of ACPB, and the study of the pharmacokinetics and pharmacodynamics of ACPB in vivo. The potential therapeutic applications of ACPB in cancer, inflammation, and other diseases also need to be further explored.

Synthesis Methods

The synthesis of ACPB involves the reaction of 2-chloro-5-iodobenzoic acid with 4-acetylphenylamine in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain ACPB in high purity.

Scientific Research Applications

ACPB has been extensively used in scientific research as a potent inhibitor of CK2, which is a serine/threonine protein kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. ACPB has been shown to inhibit CK2 activity in vitro and in vivo and induce cell death in cancer cells. ACPB has also been studied for its potential therapeutic applications in inflammation, Alzheimer's disease, and other diseases.

properties

IUPAC Name

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClINO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-8-11(17)4-7-14(13)16/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZTXRMTXTXOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide

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